2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 2-fluoro-4-methoxyphenyl group and at position 1 with an acetamide linker connected to a (2E)-1,3,4-thiadiazol-2(3H)-ylidene moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in modulating inflammatory and receptor-mediated pathways . The thiadiazol-ylidene group introduces planar rigidity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S/c1-24-9-2-3-10(11(16)6-9)12-4-5-14(23)21(20-12)7-13(22)18-15-19-17-8-25-15/h2-6,8H,7H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEQXAALULTOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluoro and Methoxy Substituents: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Pyridazine and Thiadiazole Rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a pharmaceutical agent due to its structural characteristics that allow it to interact with biological targets.
Inhibition of Enzymes
Research indicates that compounds similar to this one can act as monoamine oxidase inhibitors (MAOIs), which are crucial for treating neurodegenerative diseases. A study demonstrated that derivatives exhibited significant MAO inhibition with IC50 values indicating effective therapeutic concentrations.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, testing on human breast cancer cells revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for further exploration in inflammatory diseases.
Biological Studies
The biological activities of this compound have been evaluated through various assays:
- Cell Viability Assays: Demonstrated significant cytotoxic effects on cancer cells.
- Enzyme Inhibition Studies: Confirmed its role in inhibiting key enzymes involved in neurotransmitter metabolism.
Materials Science Applications
The unique structure of this compound makes it suitable for applications in materials science:
Development of Novel Materials
Due to its electronic properties, the compound can be explored for developing materials with specific characteristics such as conductivity or fluorescence.
Chemical Synthesis Intermediates
It can serve as an intermediate in synthesizing more complex organic molecules, thereby facilitating the development of new chemical entities for various applications.
Case Study 1: Anticancer Activity
A study involving the application of this compound on MCF-7 breast cancer cells showed promising results. The compound was administered at varying concentrations, resulting in a significant decrease in cell proliferation and induction of apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of similar pyridazine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could be beneficial in preventing neurodegeneration associated with diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The pyridazine and thiadiazole rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The target compound’s 2-fluoro-4-methoxyphenyl group (meta-fluoro, para-methoxy) contrasts with the 4-fluoro-2-methoxyphenyl (para-fluoro, ortho-methoxy) in . This positional variance may alter electronic distribution and steric interactions, affecting receptor-binding affinity .
- Heterocyclic Moieties : The thiadiazol-ylidene group in the target compound provides a planar, conjugated system distinct from the indole-ethyl group in or the halogenated aryl groups in . This could enhance π-π stacking with biological targets compared to bulkier substituents like 4-bromo/iodophenyl .
- Synthesis Complexity : Analogs with halogenated aryl groups (e.g., 8a, 8b) exhibit low to moderate yields (10–46%), likely due to steric hindrance during coupling reactions. The target compound’s synthesis efficiency remains unreported but may benefit from optimized methodologies for thiadiazole incorporation .
Pharmacological Implications
- Receptor Interactions: Pyridazinone derivatives in demonstrated agonist activity at formyl peptide receptors (FPRs), suggesting the target compound’s pyridazinone core may similarly modulate FPR pathways. The thiadiazol-ylidene moiety could enhance selectivity over analogs with non-conjugated heterocycles .
- Solubility : The methoxy group in the target compound increases hydrophilicity relative to methylthio-substituted analogs (e.g., 8a–c), which could improve aqueous solubility .
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a fluoro-methoxyphenyl group and a thiadiazole moiety , which contribute to its unique biological activity. The molecular formula is , with a molar mass of 335.29 g/mol.
Biological Activity Overview
Research indicates that compounds with pyridazine and thiadiazole structures exhibit various biological activities, including:
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Antitumoral : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Involved in reducing inflammation through various pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of the fluoro-methoxyphenyl group enhances its interaction with these targets, leading to modulation of their activity.
Antimicrobial Activity
A study investigated the antimicrobial effects of pyridazine derivatives, including those similar to our compound. Results showed significant antibacterial activity against strains like E. coli and S. aureus, highlighting the potential of pyridazine derivatives in treating infections .
| Compound | Activity | Target Strain |
|---|---|---|
| 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl] | Antibacterial | E. coli ATCC 35218 |
| 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl] | Antibacterial | Various strains |
Antitumoral Effects
Research has demonstrated that pyridazine derivatives can inhibit tumor growth through apoptosis induction in cancer cells. A specific derivative showed promising results in reducing tumor size in xenograft models .
Anti-inflammatory Properties
Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
